N-(2-ethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(2-ethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 2-oxo-1,2-dihydropyridine core substituted with a carboxamide group at position 2. The compound is further modified with a 2-ethylphenyl group on the carboxamide nitrogen and a 3-nitrobenzyl group at position 1 of the pyridine ring.
Properties
IUPAC Name |
N-(2-ethylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-2-16-8-3-4-11-19(16)22-20(25)18-10-6-12-23(21(18)26)14-15-7-5-9-17(13-15)24(27)28/h3-13H,2,14H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQMQCKWCIYWQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the nitrobenzyl group: This step often involves a nucleophilic substitution reaction where a nitrobenzyl halide reacts with the dihydropyridine intermediate.
Attachment of the ethylphenyl group: This can be done through a Friedel-Crafts acylation reaction, where the dihydropyridine intermediate reacts with an ethylphenyl acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The dihydropyridine core can be oxidized to a pyridine ring using oxidizing agents such as potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-(2-ethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects. The dihydropyridine core can modulate ion channels, affecting cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold and Substituent Effects
The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold is shared across several compounds (Table 1). Key structural variations include:
- Position 1 : The 3-nitrobenzyl group in the target compound contrasts with the 4-chloro/2-chloro-benzoyl groups in antimicrobial sulfonamides () and the 4-fluorophenyl group in BMS-777607, a Met kinase inhibitor .
- Carboxamide Substituents : The 2-ethylphenyl group distinguishes the target from compounds like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (), which features a bromo-methylphenyl group linked to the carboxamide.
Table 1: Structural Comparison of Selected Analogs
Pharmacological and Physicochemical Implications
- This contrasts with BMS-777607’s 4-fluorophenyl group, which provides moderate electron withdrawal and lipophilicity .
- Planarity and Conformation : Like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (), the target compound’s extended π-conjugation may promote near-planar molecular conformations, facilitating intermolecular interactions (e.g., hydrogen bonding) . However, steric hindrance from the ethyl group could reduce planarity compared to smaller substituents.
- Hydrogen Bonding and Dimerization : highlights dimer formation via N–H⋯O hydrogen bonds in analogs. The target’s nitro group may alter hydrogen-bonding capacity compared to bromo or chloro substituents, affecting crystallinity or solubility .
Biological Activity
N-(2-ethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO with a molecular weight of 320.38 g/mol. The compound features a dihydropyridine core, which is known for various pharmacological activities.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties . A study reported that derivatives of dihydropyridine compounds showed significant cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .
The proposed mechanism of action involves the inhibition of specific enzymes and pathways associated with cancer cell proliferation. Dihydropyridine derivatives have been noted to interact with the cell cycle and apoptosis pathways , leading to cell death in malignant cells .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown antimicrobial activity against several bacterial strains. The presence of the nitro group in the structure enhances its ability to penetrate bacterial membranes, thereby increasing its efficacy .
Study 1: Anticancer Efficacy
A study conducted in vitro demonstrated that this compound inhibited the growth of human breast cancer cells (MCF-7) by inducing apoptosis. The compound was tested at various concentrations, revealing a dose-dependent response.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 70 |
| 50 | 45 |
| 100 | 30 |
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
These results indicate promising antimicrobial activity, warranting further exploration into its therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-ethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves cyclization of β-ketoesters or coupling of intermediates like 3-nitrobenzyl halides with substituted anilines. Key steps include:
- Intermediate preparation : React 3-nitrobenzyl bromide with 2-ethylaniline under basic conditions to form a benzylated intermediate.
- Cyclization : Use acid catalysis (e.g., p-toluenesulfonic acid) in refluxing methanol or water to form the dihydropyridine core .
- Optimization : Employ continuous flow reactors for enhanced yield and purity, adjusting temperature (80–120°C) and solvent polarity to control regioselectivity .
- Validation : Confirm intermediates via NMR and LC-MS; final product purity assessed via HPLC (>95%) .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Analytical techniques :
- X-ray crystallography : Resolve tautomeric forms (e.g., lactam vs. hydroxy-pyridine) and confirm planarity of the dihydropyridine ring .
- Spectroscopy : Use H/C NMR to verify substituent positions (e.g., nitrobenzyl C–H couplings) and FT-IR for carbonyl (C=O) stretching frequencies (~1680 cm) .
- Thermal analysis : Determine melting point (expected range: 180–220°C) and stability via differential scanning calorimetry (DSC) .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Screening :
- Enzyme inhibition : Test against calcium channels (patch-clamp assays) or kinases (e.g., Met kinase via ADP-Glo™ assays), referencing IC values of analogs like BMS-777607 (IC = 3.5 nM for Met) .
- Antimicrobial activity : Use broth microdilution assays (MIC values) against Gram-positive bacteria, comparing to fluorinated analogs with reported MICs of 4–8 µg/mL .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Approach :
- Substituent variation : Synthesize analogs with halogen (Cl, F) or methyl groups at the 2-ethylphenyl position; compare binding affinities via molecular docking (e.g., AutoDock Vina) .
- Bioisosteric replacement : Replace the nitro group with sulfonamide or trifluoromethyl to modulate electron-withdrawing effects and solubility .
- Data interpretation : Use CoMFA/CoMSIA models to correlate substituent hydrophobicity with IC shifts .
Q. How should researchers resolve contradictions in biological data across different assay systems?
- Case example : If cytotoxicity in mammalian cells (e.g., CC = 50 µM) conflicts with enzyme inhibition (IC = 0.1 µM):
- Hypothesis testing : Assess off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler) .
- Pharmacokinetic analysis : Measure plasma protein binding (e.g., >90% binding reduces free drug concentration) and metabolic stability in liver microsomes .
Q. What computational strategies predict metabolic pathways and toxicity risks?
- Tools :
- In silico metabolism : Use GLORY or ADMET Predictor™ to identify likely Phase I oxidation sites (e.g., benzylic C–H) and Phase II glucuronidation .
- Toxicity profiling : Apply DEREK Nexus to flag structural alerts (e.g., nitro groups for mutagenicity) .
- Validation : Cross-reference with in vitro Ames tests and hepatocyte viability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
